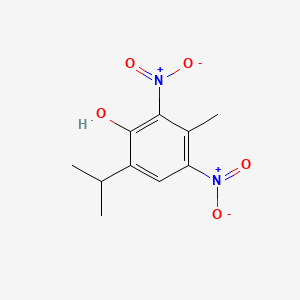

2,6-Dinitrothymol

描述

Historical Context and Evolution of Academic Inquiry for Nitrated Phenols

The study of nitrated phenols has a rich history, dating back to the 19th century with the discovery and use of compounds like picric acid (2,4,6-trinitrophenol) in dyes and explosives. Research in this area has evolved to explore the diverse applications of nitrated phenols as chemical intermediates, indicators, and in the synthesis of pharmaceuticals. While the broader class of nitrated phenols is well-documented, the specific historical development and academic inquiry into 2,6-Dinitrothymol are not detailed in available literature.

Significance within Contemporary Chemical and Environmental Science Paradigms

The precursor molecule, thymol (B1683141), is well-studied for its antimicrobial and antioxidant properties and its environmental fate has been investigated. nih.govwikipedia.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.com Studies on thymol derivatives have been conducted to enhance their biological activities. imist.manih.govresearchgate.netnih.govrsc.org This body of work on thymol and its other derivatives could provide a foundation for future research into the nitrated form.

Research Gaps and Future Academic Opportunities for this compound

The most significant finding regarding this compound is the profound lack of specific research. This presents a clear opportunity for the scientific community. Key areas for future academic inquiry include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound and full characterization of its physicochemical properties.

Chemical Reactivity and Applications: Exploration of its potential as a chemical intermediate, building block for more complex molecules, or as a compound with unique material properties.

Toxicological and Pharmacological Screening: Investigation into its biological activity, including potential therapeutic or toxic effects.

Environmental Science: Studies on its environmental persistence, degradation pathways, and potential impact on ecosystems.

The absence of data for this compound stands in contrast to the extensive research on its parent compound, thymol, and other nitrated phenols. This highlights a specific and unaddressed area within chemical and environmental science that is ripe for exploration.

Structure

3D Structure

属性

CAS 编号 |

303-21-9 |

|---|---|

分子式 |

C10H12N2O5 |

分子量 |

240.21 g/mol |

IUPAC 名称 |

3-methyl-2,4-dinitro-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3 |

InChI 键 |

XBCVBHKJVWVNID-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,6 Dinitrothymol

Classical and Modern Approaches to Dinitrothymol Synthesis

The synthesis of 2,6-dinitrothymol is primarily achieved through the electrophilic aromatic substitution of thymol (B1683141). The regiochemical outcome of this reaction is highly dependent on the directing effects of the substituents on the aromatic ring and the specific reaction conditions employed.

Nitration Reactions of Thymol and Precursors

The direct nitration of thymol typically involves the use of a nitrating agent to introduce nitro (-NO₂) groups onto the aromatic ring. A common method for aromatic nitration is the use of a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net

The reaction mechanism involves the attack of the electron-rich aromatic ring of thymol on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the nitrated thymol derivative. numberanalytics.com

Alternative synthetic strategies may involve the nitration of a thymol precursor. For instance, controlling the substitution pattern can sometimes be achieved by introducing a blocking group, such as a sulfonic acid group (-SO₃H), at a specific position. semanticscholar.org This group can direct subsequent nitration to other positions and can be removed later in the synthetic sequence. A study on the para-sulfonation of thymol using thionyl chloride (SOCl₂) demonstrated a method to selectively introduce a functional group at the position para to the hydroxyl group. semanticscholar.org Such a precursor could then be nitrated, potentially influencing the positions available for the nitro groups.

Regioselectivity and Yield Optimization in Synthesis

Achieving high regioselectivity and optimizing the yield of this compound over other isomers, such as 4,6-dinitrothymol, is a significant challenge in its synthesis. The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the thymol ring: the hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups. numberanalytics.com

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl and isopropyl groups are also activating, ortho-, para-directing groups through an inductive effect. numberanalytics.com The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4.

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the nitration of thymol. researchgate.net These studies calculate reactivity indices, such as Fukui and Parr functions, to predict the most nucleophilic sites on the thymol molecule. Such computational analyses have identified the C4 carbon atom as a highly nucleophilic center, which is consistent with the formation of para-substituted products. researchgate.net The positions at C2 and C6 are also activated. The bulky isopropyl group can exert a steric hindrance effect, potentially influencing the approach of the nitronium ion to the adjacent C6 position, although electronic effects are often dominant. numberanalytics.com

Several strategies can be employed to optimize the reaction and improve the yield of the desired isomer:

Choice of Nitrating Agent: Using different nitrating agents can alter the regioselectivity. numberanalytics.com While mixed acid is common, other reagents like nitronium salts may offer different selectivity profiles. numberanalytics.com

Reaction Conditions: Temperature and solvent choice are critical. numberanalytics.com Lower temperatures can increase regioselectivity by minimizing side reactions. numberanalytics.com The solvent can influence the stability and reactivity of the nitrating species. numberanalytics.com

Use of Directing Groups: As mentioned, introducing a temporary blocking group at the C4 position, such as through sulfonation, would force nitration to occur at the available ortho positions (C2 and C6), thereby increasing the yield of this compound. semanticscholar.org

The following table summarizes factors that influence the regioselectivity of thymol nitration.

| Factor | Effect on Regioselectivity | Reference |

| Directing Groups (-OH, -CH₃, -iPr) | Activate the ring and direct incoming electrophiles to the ortho and para positions (C2, C4, C6). | numberanalytics.com |

| Steric Hindrance | The bulky isopropyl group may sterically hinder attack at the adjacent C6 position, potentially favoring other positions. | numberanalytics.com |

| Reaction Temperature | Lower temperatures generally improve regioselectivity by reducing the rate of competing side reactions. | numberanalytics.com |

| Nitrating Agent | Different agents (e.g., mixed acid vs. nitronium salts) can exhibit different levels of reactivity and selectivity. | numberanalytics.com |

| Solvent | The polarity and coordinating ability of the solvent can stabilize the nitronium ion and influence reaction pathways. | numberanalytics.com |

Design and Synthesis of this compound Analogues and Derivatives

The structural backbone of dinitrophenols serves as a template for synthesizing novel compounds for various research applications, including the development of energetic materials and biological probes.

Strategic Structural Modifications for Research Probes

Strategic modifications of the dinitrophenol structure can be made to fine-tune the properties of the resulting molecule. Research into energetic materials, for example, often involves synthesizing derivatives to study structure-property relationships. A relevant study on the synthesis of derivatives of iso-picramic acid (4-amino-2,6-dinitrophenol), an analogue of a potential thymol derivative, highlights this approach. uni-muenchen.de

In this work, 4-acetaminophenol was used as a starting material and was nitrated at the 2 and 6 positions using ammonium (B1175870) nitrate (B79036) in sulfuric acid. uni-muenchen.de The resulting 4-acetamino-2,6-dinitrophenol was then modified. For instance, the acetyl group was hydrolyzed, and the resulting amino group was used to synthesize a tetrazole derivative, yielding 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol. uni-muenchen.de This modification introduces a nitrogen-rich heterocyclic ring, a common strategy for increasing the energy content and density of a compound. uni-muenchen.de Such synthetic strategies could be hypothetically applied to a corresponding amino-dinitrothymol precursor to create novel research compounds.

Characterization of Novel Synthetic Compounds (excluding basic compound identification data)

The characterization of newly synthesized derivatives goes beyond simple identification to provide a deep understanding of their molecular structure and properties. A variety of spectroscopic and analytical techniques are employed.

For the synthesized derivatives of iso-picramic acid, comprehensive characterization was performed: uni-muenchen.de

X-Ray Diffraction (XRD): Single-crystal X-ray diffraction was used to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state. This provides unambiguous structural confirmation and data on bond lengths, bond angles, and intermolecular interactions. uni-muenchen.de

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecules by detecting their characteristic vibrational frequencies.

Elemental Analysis (EA): EA provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the synthesized compound. uni-muenchen.de

Thermal Analysis (DTA and TGA): Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) were used to study the thermal stability of the compounds and their decomposition behavior upon heating, which is particularly important for energetic materials. uni-muenchen.de

The table below details the characterization methods used for novel dinitrophenol derivatives, which are analogous to potential this compound derivatives.

| Characterization Technique | Information Obtained | Reference |

| Single-Crystal X-Ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, crystal packing. | uni-muenchen.de |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂, -NH₂). | uni-muenchen.de |

| Elemental Analysis (EA) | Confirmation of the empirical formula by determining elemental composition. | uni-muenchen.de |

| Differential Thermal Analysis (DTA) | Measurement of thermal transitions, such as melting and decomposition points. | uni-muenchen.de |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and mass loss as a function of temperature. | uni-muenchen.de |

Elucidation of Molecular and Biochemical Mechanisms of 2,6 Dinitrothymol

Interactions with Cellular Respiration Pathways and Energy Transduction

2,6-Dinitrothymol is recognized for its potent effects on cellular respiration, primarily through its ability to disrupt the tightly controlled process of energy production within the mitochondria.

Uncoupling of Oxidative Phosphorylation Mechanisms

This compound acts as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.gov This process normally involves the coupling of electron transport along the inner mitochondrial membrane with the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. wikipedia.orgnih.gov Uncoupling agents like this compound disrupt this linkage by dissipating the proton gradient that is established across the inner mitochondrial membrane by the electron transport chain. wikipedia.orgquora.com This dissipation prevents ATP synthase from utilizing the proton-motive force to generate ATP. wikipedia.org

The essential characteristics of classical uncouplers, a category to which dinitrophenols belong, include a bulky hydrophobic moiety, an acid-dissociable group, and a strong electron-withdrawing group. nih.govaopwiki.org These features enable them to transport protons across the otherwise impermeable inner mitochondrial membrane. wikipedia.orgnih.gov The result is that while the consumption of oxygen and the flow of electrons through the respiratory chain may increase, the efficiency of ATP synthesis is drastically reduced. wikipedia.org Instead of being captured in the chemical bonds of ATP, the energy is released as heat. youtube.comcuny.edu

Modulation of Electron Transport Chain Components

While this compound's primary action is uncoupling, it also interacts with components of the electron transport chain. Studies on related dinitrophenols have shown that these compounds can influence the activity of the electron transport chain. nih.govnih.gov For instance, research on fertilized sea urchin eggs demonstrated that the extra oxygen uptake induced by certain dinitrophenols passes through the cytochrome oxidase system. nih.gov However, direct inhibitory effects on the principal metal-containing respiratory catalysts or dehydrogenases by substituted phenols have not been observed in vitro. nih.gov Interestingly, cytochrome oxidase itself is not significantly inhibited by compounds like 2,4-dinitrothymol. nih.gov

Effects on Cellular Processes and Biomolecular Dynamics (excluding clinical outcomes)

Beyond its direct impact on energy production, this compound influences other critical cellular functions.

Non-Covalent Interactions with Biomolecules

The biological activity of this compound is underpinned by its non-covalent interactions with biomolecules. The lipophilic nature of the molecule, a common feature of uncouplers, facilitates its passage through cellular and mitochondrial membranes. wikipedia.orgnih.gov The presence of the hydroxyl and nitro groups allows for the formation of hydrogen bonds and other electrostatic interactions. While specific studies detailing the non-covalent interactions of this compound are not extensively available, research on similar molecules like 2,5-dinitrophenol (B1207554) highlights the importance of such interactions in determining the compound's molecular properties and biological activity. colab.ws

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological effects of this compound and related compounds are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies have provided valuable insights into how specific molecular features govern their activity as uncouplers and inhibitors of cellular processes.

The position and nature of substituent groups on the phenol (B47542) ring are critical determinants of activity. For instance, the presence of nitro groups, which are strong electron-withdrawing groups, is a key feature for the uncoupling activity of dinitrophenols. nih.govepa.gov The arrangement of these substituents influences the compound's acidity and lipophilicity, which in turn affect its ability to transport protons across the mitochondrial membrane.

The table below summarizes key structural features and their impact on the biological activity of selected nitroaromatic compounds, providing a comparative context for understanding this compound.

| Compound | Key Structural Features | Impact on Biological Activity |

| This compound | Thymol (B1683141) backbone with two nitro groups at positions 2 and 6. | Known to be resistant to microbial degradation. asm.org |

| 2,4-Dinitrophenol (B41442) | Phenol ring with two nitro groups at positions 2 and 4. | A classic uncoupler of oxidative phosphorylation. wikipedia.orgquora.com |

| 4,6-Dinitro-o-cresol | Cresol backbone with two nitro groups at positions 4 and 6. | Stimulates respiration and inhibits cell division in sea urchin eggs. nih.gov |

| 2,4,5-Trichlorophenol | Phenol ring with three chlorine atoms at positions 2, 4, and 5. | Induces a rise in oxygen consumption and a reversible block to cell division. semanticscholar.org |

The study of such compounds reveals that both the electronic properties and the steric bulk of the substituents play a role in their interaction with biological targets. quora.com

Environmental Behavior and Ecological Research Implications of 2,6 Dinitrothymol

Environmental Occurrence and Distribution Studies

Detailed studies tracking the specific occurrence and distribution of 2,6-dinitrothymol in the environment are not widely available in published literature. However, the environmental fate of dinitrophenols (DNPs) as a class has been investigated. DNPs are not known to occur naturally and are released into the environment primarily through their manufacture and use in industries such as dye and explosives production. cdc.govnih.gov While specific data for this compound is scarce, general principles governing dinitrophenols suggest potential pathways for its distribution. nih.gov For instance, 2,6-dinitrophenol (B26339) (2,6-DNP), a related compound without the methyl and isopropyl groups of thymol (B1683141), has been identified at hazardous waste sites. cdc.gov

Atmospheric Fate and Partitioning (Gas, Particulate, Aqueous Phases)

Specific experimental data on the atmospheric fate and partitioning of this compound is not available. However, by analogy with other dinitrophenols, a theoretical assessment can be made. The behavior of a chemical in the atmosphere is largely governed by its vapor pressure and its reactivity with atmospheric oxidants.

For the related compound 2,6-dinitro-4-octylphenol, which has a very low estimated vapor pressure, it is expected to exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov This compound is predicted to be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 40 hours. nih.gov Particulate-phase dinitrophenols can be removed from the air by wet and dry deposition. nih.govnih.gov Given that nitrophenols can absorb light at wavelengths greater than 290 nm, they may be susceptible to direct photolysis by sunlight. nih.govnih.gov

Degradation Pathways and Biotransformation in Environmental Systems

The breakdown of this compound in the environment can occur through both non-biological (abiotic) and biological processes.

Microbial Metabolism and Biotransformation Pathways

The biotransformation of this compound appears to be limited and dependent on the specific microorganisms. One study found that this compound was resistant to degradation by mixed cultures of phenol-adapted bacteria, which showed little to no oxygen uptake in its presence. asm.org This suggests a degree of recalcitrance in certain microbial communities.

However, other research indicates that reductive pathways are possible. A coulometric study investigating the electrochemical reduction of several aromatic nitro compounds determined the stoichiometry for this compound. cdnsciencepub.com The results suggested a complex reduction involving a total of 11 electrons, where one nitro group is reduced to an amine (a 6-electron reduction) and the other is reduced to a coupled hydrazo species (a 5-electron reduction). cdnsciencepub.com While this is an electrochemical process, it provides insight into potential reductive biotransformation pathways that microorganisms might employ.

For dinitrophenols and dinitrotoluenes in general, both oxidative and reductive microbial degradation pathways have been identified in various bacteria and fungi. acs.orghibiscuspublisher.comnih.gov Reductive pathways often proceed via nitroso and hydroxylamino intermediates to form amino derivatives. acs.org Oxidative pathways can involve dioxygenase enzymes that mediate the release of nitrite (B80452) from the aromatic ring. acs.orgnih.gov

Theoretical Ecological Impact Assessments and Modeling

Specific ecological impact modeling for this compound is not documented in the reviewed literature. However, experimental studies provide insights into its potential ecological effects, particularly its herbicidal properties.

Studies have shown that "dinitrothymol" acts as an inhibitor of photosynthesis in algal cells. researchgate.netresearchgate.net This inhibition of photosynthetic CO2 evolution was found to be reversible. researchgate.net Research on the isomeric compound, 2,4-dinitrothymol, demonstrated that it inhibits oxygen consumption in the cell-free particulate systems of unfertilized sea urchin eggs. semanticscholar.org This suggests that dinitrothymols can interfere with fundamental cellular processes like respiration and photosynthesis, which forms the basis of their ecological toxicity.

The table below summarizes findings on the biological activity of dinitrothymol and a related isomer.

| Compound | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Dinitrothymol | Algal Cells | Inhibition of photosynthetic CO2 evolution | researchgate.netresearchgate.net |

| 2,4-Dinitrothymol (isomer) | Sea Urchin Eggs (particulate system) | Inhibition of oxygen consumption | semanticscholar.org |

| This compound | Phenol-adapted bacteria | Resistant to degradation (little to no oxygen uptake) | asm.org |

While comprehensive quantitative structure-activity relationship (QSAR) models or other theoretical ecological impact assessments for this compound were not found, data from such experimental studies are crucial for developing these predictive models.

Contribution to Atmospheric Brown Carbon and Radiative Forcing

This compound, as a member of the nitrophenol class of compounds, is relevant to the study of atmospheric chemistry and climate change, primarily through its role in the formation of atmospheric brown carbon (BrC). Brown carbon is a category of light-absorbing organic aerosols that, unlike black carbon which absorbs broadly across the solar spectrum, absorbs light more strongly in the ultraviolet and visible regions. copernicus.orgacs.orgbright-giant.com The chromophores within BrC, such as nitrophenols, are significant because they can alter the Earth's radiative balance. copernicus.org

Nitrophenols and related nitroaromatic compounds are recognized as key components and significant chromophores within atmospheric BrC. copernicus.orgaaqr.org They can be introduced into the atmosphere through primary emissions, particularly from biomass burning, or formed secondarily through atmospheric processing. aaqr.org Secondary formation pathways involve the nitration of aromatic precursors, such as phenols and cresols, which are themselves products of the oxidation of aromatic hydrocarbons like toluene (B28343) and benzene (B151609). aaqr.org These reactions can be facilitated by nitrogen oxides (NOx) during daytime photo-oxidation or by nitrate (B79036) radicals (NO₃) at night, occurring in both the gas and aqueous phases. aaqr.orgnoaa.gov

The presence of this compound and other nitrophenols in atmospheric aerosols contributes to the absorption of solar radiation. The light absorption properties of these compounds are not static; they are influenced by their chemical environment. For instance, the absorption capacity of nitrophenols can be significantly enhanced when they are deprotonated to form nitrophenolates in the aqueous phase of aerosols or cloud droplets, or when adsorbed onto mineral dust aerosol surfaces. noaa.govnih.gov Studies on related compounds, such as 2,4-dinitrophenol (B41442), show that absorption can vary dramatically with the pH of the atmospheric aqueous phase. nih.gov For example, a solution of 2,4-dinitrophenol at pH 5.5 absorbs three times more solar power than at pH 3.5. nih.gov Furthermore, 2-nitrophenol (B165410) adsorbed on mineral or chloride aerosol substrates displays a red-shifted absorption band (around 450-650 nm) and absorbs twice the solar power per molecule compared to its gaseous or aqueous form. nih.gov

This absorption of solar energy by BrC has a direct impact on radiative forcing, which is the change in the net energy balance of the Earth system. By absorbing sunlight in the atmosphere, BrC exerts a warming effect at the top of the atmosphere and can alter atmospheric heating rates. copernicus.org Global models suggest that BrC contributes significantly to the total absorption by anthropogenic aerosols, with estimates of its warming effect ranging from +0.04 to +0.25 W m⁻². copernicus.org The inclusion of BrC absorption in climate models can shift the calculated direct radiative forcing of organic carbon aerosols from a net cooling to a net warming effect. copernicus.org While the precise contribution of this compound itself has not been isolated, the established role of nitrophenols as potent BrC chromophores indicates its potential to influence atmospheric radiative forcing. nih.govresearchgate.net

Table 1: Research Findings on the Optical Properties and Radiative Effects of Atmospheric Nitrophenols

| Finding | Compound(s) Studied | Research Focus | Implication for Radiative Forcing | Source(s) |

| Identified as major chromophores of atmospheric BrC. | Nitrophenols | Chemical characterization of BrC | Confirms their role as light-absorbing aerosols. | copernicus.orgacs.orgaaqr.org |

| Formed secondarily from photo-oxidation of aromatics with NOx. | Nitrophenols | Atmospheric formation pathways | Indicates widespread potential for BrC formation. | aaqr.org |

| Absorption increases in the visible range upon initial OH radical reaction in aqueous solutions. | Nitrocatechol, Nitroguaiacol, Dinitrophenol | Aqueous phase photo-oxidation | Enhances light absorption and warming potential. | researchgate.netacs.org |

| Solar power absorption is pH-dependent in aqueous solutions. | 2,4-Dinitrophenol | Environmental effects on absorption | Atmospheric conditions modulate their radiative effect. | nih.gov |

| Adsorption on mineral aerosols red-shifts absorption and doubles solar power absorbed. | 2-Nitrophenol | Phase effects on absorption | Aerosol composition can amplify their warming impact. | nih.gov |

| Global models estimate BrC contributes up to +0.25 W m⁻² to anthropogenic aerosol absorption. | Brown Carbon (general) | Climate modeling | Represents a significant atmospheric warming component. | copernicus.org |

Bioavailability and Potential for Ecological Accumulation

The environmental behavior of this compound, particularly its bioavailability and potential to accumulate in ecosystems, is understood by examining data on closely related dinitrophenol compounds. Bioavailability refers to the fraction of a chemical in the environment that can be taken up by an organism.

Dinitrophenols are synthetic compounds released into the environment through industrial manufacturing, use in products like dyes and wood preservatives, and from waste disposal sites. nih.gov Once in the environment, their fate is governed by their physical and chemical properties. For 2,6-dinitrophenol, an estimated Koc (soil organic carbon-water (B12546825) partitioning coefficient) of 470 suggests it will have moderate mobility in soil. nih.gov However, its pKa of 3.97 indicates that it will exist almost entirely as an anion in most environmental conditions. nih.gov Anionic forms are generally more water-soluble and less likely to adsorb to organic carbon and clay in soils, which can increase their mobility and potential for leaching into groundwater. cdc.gov

Regarding persistence, dinitrophenols are generally resistant to rapid degradation. Studies on 2,6-dinitrophenol have shown that it is resistant to aerobic biodegradation by mixed bacterial cultures. nih.gov The primary degradation pathway in the environment may be biodegradation, but this can be a slow process and depends on specific microbial populations and environmental conditions. cdc.gov

The potential for ecological accumulation appears to be low for dinitrophenols. Bioaccumulation refers to the uptake and retention of a chemical by an organism from all environmental sources (water, food, sediment). epa.gov For nitrophenols in general, low octanol-water partition coefficients suggest that significant bioaccumulation in most aquatic organisms is not expected. waterquality.gov.auwaterquality.gov.au This is supported by an estimated bioconcentration factor (BCF) of 4 for 2,6-dinitrophenol, which suggests a low potential for accumulation in aquatic life. nih.gov Similarly, an assessment of dinoseb (B1670700), a structurally related dinitrophenol pesticide, concluded that it is not expected to bioaccumulate in aquatic organisms. canada.ca

While significant accumulation in the food chain is not anticipated, some uptake by plants can occur. However, this does not necessarily lead to high accumulation. For example, in a study investigating the uptake of 2,4-dinitrophenol from soil by various plants, the bioaccumulation factor (the ratio of the chemical's concentration in the plant to its concentration in the soil) was found to be very low (<0.01) in lettuce, carrots, and peppers at soil pH levels between 6.7 and 7.2. cdc.gov Other research has shown that nitrophenolates can be taken up by plants and may influence nutrient uptake. nih.govresearchgate.net The bioavailability of this compound in soil and its uptake by plants would be influenced by factors like soil type, pH, and organic matter content. cdc.gov

Table 2: Environmental Fate and Bioaccumulation Potential of Dinitrophenol Compounds

| Parameter | Compound | Finding | Implication for Ecological Behavior | Source(s) |

| Mobility in Soil | 2,6-Dinitrophenol | Estimated Koc of 470; exists as an anion due to low pKa (3.97). | Moderate to high mobility in soil, with potential for leaching. | nih.govcdc.gov |

| Biodegradation | 2,6-Dinitrophenol | Resistant to aerobic biodegradation in mixed cultures. | Likely to persist in the environment. | nih.gov |

| Bioconcentration in Aquatic Life | 2,6-Dinitrophenol | Estimated Bioconcentration Factor (BCF) of 4. | Low potential for bioconcentration in aquatic organisms. | nih.gov |

| Bioaccumulation in Aquatic Life | Dinoseb / Nitrophenols | Not expected to bioaccumulate significantly. | Low risk of biomagnification in aquatic food webs. | waterquality.gov.auwaterquality.gov.aucanada.ca |

| Bioaccumulation in Plants | 2,4-Dinitrophenol | Bioaccumulation factor <0.01 in lettuce, carrots, and peppers. | Low potential for accumulation in tested food crops. | cdc.gov |

| Plant Uptake | Nitrophenolates / 4-Nitroguaiacol | Can be taken up by plants from hydroponic systems and soil. | The compound is bioavailable to plants. | nih.govresearchgate.net |

Advanced Analytical Research Methodologies for 2,6 Dinitrothymol

Chromatographic and Spectroscopic Techniques for Detection and Quantification

Chromatography and spectroscopy form the bedrock of analytical approaches for 2,6-Dinitrothymol, enabling its separation from complex mixtures and its subsequent identification and measurement.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), stands as a powerful tool for the analysis of this compound and related nitroaromatic compounds. HPLC methods are widely used for determining various phenolic compounds in environmental samples. mdpi.com For instance, an isocratic HPLC method has been successfully developed for the determination of phenol (B47542) and several nitrophenols in tap water, often utilizing a monolithic column and UV-Diode Array Detection (DAD). chromatographyonline.com

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled to mass spectrometry (UHPLC-MS), often with a quadrupole time-of-flight (QTOF) analyzer, is employed. A method using three-phase hollow fiber liquid-phase microextraction prior to UHPLC-QTOF-MS analysis has been developed for the determination of dinitrophenol isomers, including 2,6-dinitrophenol (B26339), in human urine and saliva. researchgate.net This approach demonstrates the capability to achieve very low detection limits, which is crucial for trace-level analysis. researchgate.net

Table 1: Performance of UHPLC-QTOF-MS for Dinitrophenol Isomer Analysis researchgate.net

| Analyte | Matrix | Detection Limit (µg·L⁻¹) |

| 2,6-Dinitrophenol | Urine | 0.14 |

| 2,6-Dinitrophenol | Saliva | 0.24 |

| 2,4-Dinitrophenol (B41442) | Urine | 0.18 |

| 2,4-Dinitrophenol | Saliva | 0.32 |

| 2,5-Dinitrophenol (B1207554) | Urine | 0.38 |

| 2,5-Dinitrophenol | Saliva | 0.67 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for analyzing nitroaromatic compounds in environmental matrices like water and soil. mdpi.com It is particularly suitable for volatile and semi-volatile compounds. mdpi.com Modern GC-MS/MS methods, operating in secondary reaction monitoring mode, allow for the reliable detection of these substances at extremely low concentrations. mdpi.com

To handle complex samples and achieve low detection limits, sample preparation techniques such as solid-phase extraction (SPE) or various microextraction methods are often required. mdpi.comresearchgate.net For example, an ultrasound-assisted dispersive liquid-liquid microextraction (DUSA-DLLME) procedure has been developed for concentrating nitroaromatic explosives from water samples before GC-MS quantification. researchgate.net Advanced GC-MS/MS methods can achieve detection limits in the femtogram (fg) range, with total run times as short as 6.25 minutes. mdpi.com

Table 2: GC-MS/MS Method Detection Limits for Nitroaromatic Compounds mdpi.com

| Compound | Limit of Detection (LOD) (fg/µL) |

| 1,3-Dinitrobenzene (1,3-DNB) | 77 |

| 2,4-Dinitrotoluene (2,4-DNT) | 165 |

| 2,4,6-Trinitrotoluene (TNT) | 333 |

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the fundamental characterization of this compound. UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The presence of the aromatic ring and nitro groups creates a chromophore system that absorbs light in the UV-Vis region, a characteristic feature of nitrophenolic compounds. For example, the related compound 3,4-Dinitrophenol is noted for its strong absorbance at 400 nm. benchchem.com

FTIR spectroscopy is employed to identify the specific functional groups present in the molecular structure. For this compound, FTIR analysis would confirm the presence of key vibrational bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups (isopropyl and methyl), aromatic C=C ring stretches, and, crucially, the symmetric and asymmetric stretching vibrations of the two nitro (NO₂) groups. FTIR is also used to characterize the materials used in sensor development, such as g-C3N4/V2O5 nanocomposites. researchgate.net

Electrochemical and Biosensor Development for Environmental Monitoring

Electrochemical methods and the development of novel biosensors represent a rapidly advancing frontier for the environmental monitoring of this compound. These approaches aim to provide rapid, cost-effective, and portable detection solutions.

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantitative analysis of nitroaromatic compounds. researchgate.net The method works by measuring the current response to a series of voltage pulses, which enhances the signal relative to the background charging current, allowing for very low detection limits. researchgate.net

DPV has been successfully applied to the simultaneous determination of dinitrophenol isomers. researchgate.net By using modified electrodes, it is possible to obtain well-defined and separated reduction peaks for different isomers in a mixture. researchgate.netrsc.org For example, at a poly-aspartic acid modified glassy carbon electrode, 2,4-dinitrophenol and 2,5-dinitrophenol can be determined with detection limits in the sub-micromolar range. researchgate.net This demonstrates the feasibility of using DPV for the quantitative analysis of this compound, which would also exhibit electrochemical reduction of its nitro groups.

Table 3: DPV Performance for Dinitrophenol Isomers researchgate.net

| Analyte | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) |

| 2,4-Dinitrophenol | 1.1 x 10⁻⁶ – 6.0 x 10⁻⁴ | 2.7 x 10⁻⁷ |

| 2,5-Dinitrophenol | 7.0 x 10⁻⁷ – 6.0 x 10⁻⁴ | 1.1 x 10⁻⁷ |

A significant area of research is the development of novel sensing platforms using advanced materials to improve the performance of electrochemical sensors for nitroaromatics. mdpi.com These materials are designed to have high surface area, excellent electrical conductivity, and specific catalytic or recognition capabilities. mdpi.comnih.gov

Examples of these advanced materials include:

Graphitic Carbon Nitride (g-C₃N₄): This metal-free polymer is noted for its tunable electronic structure and high chemical stability, making it a revolutionary material for environmental sensors. nih.gov Nanocomposites based on g-C₃N₄ are used to capture nitroaromatic compounds and promote their electrochemical reduction. researchgate.netnih.gov

Carbon-based Materials: Graphene, carbon nanotubes, and their composites are widely used due to their high surface area and conductivity, though selectivity can sometimes be a challenge. mdpi.comresearchgate.net

Nanocomposites: Combining different materials, such as metal oxides (e.g., V₂O₅) with carbon materials (e.g., g-C₃N₄), can create synergistic effects that enhance electrocatalytic ability, sensitivity, and selectivity for nitroaromatic toxins. researchgate.net

Mesoporous Silica (B1680970) (MCM-41): Electrodes modified with mesoporous silica show high sensitivity for detecting nitroaromatic compounds due to strong analyte adsorption and a large effective surface area. acs.org

These novel substrates form the basis for next-generation sensors capable of fast, simple, and sensitive field analysis of compounds like this compound. acs.org

Application of Advanced Analytical Protocols in Environmental Samples

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, published research detailing the application of advanced analytical protocols for the detection and quantification of this compound in environmental samples such as soil and water.

While extensive research exists for the environmental analysis of structurally related nitroaromatic compounds, including various isomers of dinitrophenol, dinitrotoluene, and trinitrotoluene, these methodologies have not been explicitly adapted, validated, or reported for this compound. The search for detailed research findings, including sample preparation techniques, specific instrumental parameters, and data such as limits of detection (LOD) and quantification (LOQ) for this compound in environmental matrices, did not yield any specific results.

Standard advanced analytical techniques used for similar compounds include High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or mass spectrometry (MS) detectors, and Gas Chromatography (GC) typically coupled with Mass Spectrometry (GC-MS). For instance, methods for analyzing dinitrophenols in water often involve liquid-liquid extraction or solid-phase extraction (SPE) followed by LC-MS/MS analysis, which provides high sensitivity and selectivity. researchgate.netresearchgate.net Similarly, the analysis of dinitrotoluenes in environmental samples is well-established using HPLC-UV. nih.govplos.orgresearchgate.net

However, without studies that specifically address this compound, it is not possible to provide validated protocols, detailed research findings, or specific data tables for its analysis in environmental samples. The unique physicochemical properties of this compound, influenced by the presence of the thymol (B1683141) functional group, would necessitate the development and validation of dedicated analytical methods.

Due to the absence of specific data in the reviewed literature, the creation of data tables detailing research findings on the environmental analysis of this compound cannot be fulfilled at this time. Further research is required to develop and publish methods for the environmental monitoring of this particular compound.

Theoretical and Computational Chemistry Studies on 2,6 Dinitrothymol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for elucidating the fundamental properties of molecules. Although direct studies on 2,6-dinitrothymol are scarce, research on related dinitrophenols allows for the extrapolation of its likely electronic and structural characteristics.

Electronic Structure, Reactivity, and Stability Analysis

The electronic structure of a molecule dictates its reactivity and stability. In nitrophenols, the electron-withdrawing nature of the nitro (–NO₂) groups significantly influences the electron distribution across the aromatic ring and the hydroxyl (–OH) group.

Molecular Orbitals and Reactivity: Density Functional Theory (DFT) calculations on related molecules, such as 2,4-dinitrophenol (B41442), help to characterize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). archive.org The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. For nitrophenols, the HOMO is typically localized on the phenoxide moiety, while the LUMO is distributed over the nitro groups and the aromatic ring. This distribution facilitates charge transfer from the hydroxyl group to the nitro groups upon electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting reactive sites. For nitrophenols, the MEP surface typically shows negative potential (red regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is found around the hydrogen atom of the hydroxyl group and parts of the aromatic ring, suggesting sites for nucleophilic attack. For this compound, the MEP would be complex, with strong negative potentials localized on the nitro groups, making them key sites for intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for a Related Dinitrophenol (2,4-Dinitrophenol) Note: This data is for 2,4-dinitrophenol as a proxy, calculated using DFT methods. Specific values for this compound would require dedicated computational studies.

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | ~ -3.5 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.0 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial for understanding its physical properties and biological activity.

Conformational Preferences: The orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring determines the molecule's conformation. Studies on 2-nitrophenol (B165410) show that a planar structure, stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the ortho-nitro group, is the most stable conformer. In this compound, the hydroxyl group is flanked by two nitro groups, allowing for the potential formation of two such intramolecular hydrogen bonds. However, steric hindrance from the bulky isopropyl group and the adjacent methyl group would likely lead to a non-planar arrangement, with the nitro groups twisted out of the plane of the aromatic ring to minimize repulsion. A charge density analysis based on the crystal structure of 2,6-dinitrophenol (B26339) confirms its orthorhombic crystal system with specific lattice parameters.

Intermolecular Interactions: The primary intermolecular interactions for this compound would be hydrogen bonding and van der Waals forces. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. Molecular dynamics and DFT studies on 2,4-dinitrophenol in water show that the nitro and hydroxyl groups lead to localized variations in the distribution of hydrogen bonds with water molecules. Similar interactions would govern the solvation of this compound in polar solvents. In the solid state, these interactions dictate the crystal packing.

Table 2: Crystallographic Data for 2,6-Dinitrophenol Note: This data provides insight into the solid-state structure of a closely related compound.

| Property | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P n a 2₁ | |

| a (Å) | 12.4092 | |

| b (Å) | 4.66080 | |

| c (Å) | 11.8316 | |

| α, β, γ (°) | 90 |

Predictive Modeling for Biological and Environmental Fate

Predictive models are essential for assessing the potential impact of chemical compounds on biological systems and the environment without extensive experimental testing.

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Predictions

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. For nitrophenols, toxicity is often linked to their ability to uncouple oxidative phosphorylation.

Several QSAR studies on the toxicity of aromatic compounds have included dinitrophenols in their datasets. These models often use descriptors such as the octanol-water partition coefficient (log Kₒw) to represent hydrophobicity, and electronic parameters like pKₐ or energy of the frontier orbitals (HOMO/LUMO). For instance, a QSAR study on the toxicity of substituted aromatic compounds to Tetrahymena pyriformis included 2,6-dinitrophenol in its dataset. Another study identified 2,6-dinitrophenol as an outlier in a model developed for uncouplers of oxidative phosphorylation in activated sludge, suggesting a potentially complex mechanism of action.

The general QSAR model for the toxicity of phenols often takes the form: Toxicity = f(Hydrophobicity, Electronic Parameters)

For this compound, the hydrophobicity would be influenced by the isopropyl and methyl groups, while the electronic properties are dominated by the dinitro-substitution. A predictive QSAR model would need to account for these distinct structural features to accurately estimate its toxic potential.

Environmental Partitioning and Transport Simulations

Models that simulate the environmental fate of chemicals are crucial for understanding their distribution and persistence. The behavior of nitrophenols in the environment is governed by properties like vapor pressure, water solubility, and partition coefficients.

Environmental Compartment Modeling: Fate and transport models predict how a chemical will partition between air, water, soil, and sediment. For nitrophenols, 2-nitrophenol tends to be more prevalent in the vapor phase due to its higher vapor pressure, while 4-nitrophenol (B140041) is found more in the particulate phase. Given its structure, this compound is expected to have a relatively low vapor pressure and moderate water solubility, suggesting it would primarily partition to soil and sediment.

Transport Simulations: Software like MODFLOW (for groundwater) and CMAQ (for air) can be used to simulate the movement of pollutants. The primary degradation pathway for nitrophenols in soil and water is expected to be biodegradation. The rate of this degradation is highly dependent on environmental conditions and the adaptation of microbial communities. The additional alkyl groups on this compound compared to dinitrophenol could affect its biodegradability, a factor that would need to be parameterized in transport simulations.

Emerging Research Directions and Future Perspectives for 2,6 Dinitrothymol

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which present environmental and safety concerns. The future of 2,6-Dinitrothymol synthesis lies in the development of novel, sustainable, and efficient chemical pathways.

Current and Future Research Focus:

Regioselective Nitration: Research into more selective nitration methods is a key area of interest. One study demonstrated a regioselective synthesis for nitrophenols using uronium nitrate (B79036) in an acetonitrile-water mixture under microwave irradiation, which offers a more controlled and efficient process compared to traditional methods. chemicalbook.com

Green Catalysis: The exploration of solid acid catalysts, photocatalysts, and biocatalysts presents a significant opportunity to develop more environmentally benign synthetic routes. For related compounds like 4-nitrophenol (B140041), green-synthesized metal nanoparticles are being used for catalytic reduction, a principle that could be adapted for synthesis pathways. nih.govsciepublish.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat management, and scalability for nitration reactions. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing the risks associated with batch processing of energetic materials.

Bio-based Precursors: A long-term perspective involves investigating the synthesis of this compound and its precursors from renewable, bio-based feedstocks instead of petroleum-derived sources, aligning with the principles of a circular economy.

Future synthetic strategies will likely focus on a combination of these approaches to create pathways that are not only chemically efficient but also economically viable and environmentally responsible.

In-depth Mechanistic Elucidation using Advanced Omics Technologies

Historically, the mechanism of action for dinitrophenols has been primarily characterized by their ability to uncouple oxidative phosphorylation. drugbank.comannexpublishers.cooup.comnih.govwikipedia.org This process disrupts the mitochondrial proton gradient, causing energy to be lost as heat instead of being converted into ATP. wikipedia.org However, the broader systemic and molecular consequences of this compound exposure are not fully understood. The application of advanced "omics" technologies is a critical emerging direction to unravel these complex biological interactions.

Future Research Applications of Omics:

Transcriptomics: RNA sequencing (RNA-Seq) can provide a comprehensive snapshot of the changes in gene expression within cells or tissues exposed to this compound. This could identify the specific signaling pathways and cellular processes that are activated or suppressed, moving beyond the singular focus on oxidative phosphorylation. For instance, studies on the related compound 2,4-Dinitrophenol (B41442) (DNP) have shown upregulation of nuclear genes that encode mitochondrial proteins involved in oxidative phosphorylation as an adaptive response. mdpi.com

Proteomics: Advanced mass spectrometry-based proteomics can quantify changes in the protein landscape of an organism or cell culture upon exposure. This would help identify not only the proteins directly targeted by the compound but also the downstream effects on protein networks, cellular machinery, and stress responses. Research on dinitrotoluenes has utilized Western blot analysis to detect significant expression of heat shock proteins and proto-oncogene-related proteins, indicating a cellular stress response. nih.gov

Metabolomics: As a metabolic disruptor, the impact of this compound on the cellular metabolome is of prime interest. Metabolomics studies can reveal detailed shifts in the concentrations of small-molecule metabolites (e.g., amino acids, lipids, organic acids), providing a direct readout of the altered metabolic state. nih.gov This can help create a detailed map of the biochemical pathways affected by the compound's uncoupling action.

Integrated Multi-Omics: The true power of these technologies lies in their integration. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can build a comprehensive, systems-level model of the biological effects of this compound. This integrated view is essential for a complete mechanistic understanding and for identifying potential biomarkers of exposure. researchgate.net

These advanced technologies will transition the understanding of this compound from a known metabolic uncoupler to a well-characterized chemical probe with a fully elucidated molecular impact.

Innovative Strategies for Environmental Remediation and Bioremediation

The presence of nitrophenolic compounds in the environment, stemming from industrial activities, poses a significant challenge. epa.gov Developing effective and sustainable remediation strategies for soil and water contaminated with compounds like this compound is an important area of emerging research.

Promising Remediation Techniques:

Bioremediation: Utilizing microorganisms to degrade pollutants is a cornerstone of environmental biotechnology. researchgate.net Research has shown that various bacteria, fungi, and microalgae can degrade nitroaromatic compounds. researchgate.netnih.gov For instance, studies on the herbicide dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) demonstrated that creating anaerobic conditions in soil by adding a starchy substrate stimulated a microbial consortium capable of complete degradation. nih.gov Similarly, microorganisms indigenous to contaminated aquifers have been shown to mineralize dinitrotoluene compounds. usgs.gov Future work will focus on identifying and engineering specific microbial strains or consortia with high efficiency and specificity for this compound.

Phytoremediation: The use of plants to extract, contain, or degrade environmental contaminants is a cost-effective and aesthetically pleasing approach. Certain plant species have shown potential for the phytoremediation of herbicides and other organic pollutants. researchgate.net Research is needed to screen plant species for their ability to tolerate and metabolize this compound.

Adsorption: Activated carbon and other novel adsorbent materials are being developed for the removal of nitrophenols from water. A sustainable approach involves creating activated carbon from inexpensive and renewable biomass, which has shown high adsorption capacity for 4-nitrophenol. nih.gov Another study demonstrated the use of synthesized metal ferrocyanides for the adsorption of various nitrophenols from aqueous solutions. tapna.org.au

Advanced Oxidation Processes (AOPs): Technologies like photocatalysis, Fenton reactions, and ozonation can be used to chemically degrade recalcitrant organic compounds into less harmful substances. The integration of AOPs with biological treatments could provide a powerful two-step remediation process.

Table 1: Potential Environmental Remediation Strategies for this compound and Related Nitroaromatics

| Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade the contaminant. nih.govnih.gov | Cost-effective, sustainable, potential for complete mineralization. | Isolation of novel microbial strains, genetic engineering for enhanced activity, optimization of anaerobic/aerobic conditions. |

| Phytoremediation | Use of plants to absorb and metabolize the contaminant. researchgate.net | Low cost, applicable to large areas, environmentally friendly. | Screening of tolerant plant species, understanding metabolic pathways in plants. |

| Adsorption | Binding of the contaminant to the surface of an adsorbent material like activated carbon or metal-organic frameworks. nih.govtapna.org.au | High removal efficiency, regenerable adsorbents. | Development of low-cost, high-capacity adsorbents from renewable sources. |

| Advanced Oxidation Processes (AOPs) | Chemical degradation using highly reactive species like hydroxyl radicals. | Rapid degradation of recalcitrant compounds. | Process optimization, integration with biological treatments, reducing energy consumption. |

Development of Integrated Analytical Platforms for Complex Matrices

The detection and quantification of this compound in complex environmental samples like soil and water, or in biological fluids, requires sensitive and selective analytical methods. cdc.gov A key research direction is the development of integrated platforms that combine sample preparation, separation, and detection into a streamlined workflow.

Future Analytical Developments:

Advanced Chromatographic Methods: While high-performance liquid chromatography (HPLC) is a standard method for analyzing nitroaromatics nm.gov, future developments will focus on coupling HPLC and gas chromatography (GC) with high-resolution mass spectrometry (MS/MS). annexpublishers.cooup.com This provides unparalleled sensitivity and specificity, allowing for the confident identification and quantification of this compound and its metabolites even at trace levels.

Electrochemical Sensors: Electrochemical methods offer the potential for rapid, low-cost, and portable detection systems. preprints.org Research into novel electrode materials, such as nanostructured materials or molecularly imprinted polymers, could lead to sensors with high selectivity for dinitrophenol isomers. researchgate.net

Microfluidics and Lab-on-a-Chip: Miniaturizing the analytical process onto a single chip can reduce sample and reagent consumption, decrease analysis time, and enable on-site monitoring. An integrated microfluidic device could perform sample extraction, separation, and detection automatically.

Novel Spectroscopic and Colorimetric Techniques: Researchers are exploring new methods for the detection of dinitrophenols. For example, nitrogen-doped graphene quantum dots have been synthesized for the fluorescence-based detection of 4-nitrophenol. mdpi.com Other research is focused on developing new colorimetric sensors, as traditional methods for other explosives are not always effective for DNP. wikipedia.org

These integrated platforms will be crucial for environmental monitoring, bioremediation process control, and research into the toxicokinetics of this compound.

Role of this compound as a Research Tool in Chemical Biology and Physiology (excluding clinical)

Beyond its toxicological interest, this compound and its close isomers serve as valuable tools in fundamental biological research. Its specific inhibitory actions allow scientists to dissect complex cellular processes.

Established and Emerging Research Applications:

Investigating Cellular Respiration: As a known uncoupler of oxidative phosphorylation, this compound is used as a tool to study energy metabolism. dokumen.pub In studies on sea urchin eggs, the related compound 2,4-dinitrothymol was used as a "non-stimulating phenol" to poison specific oxidative steps, helping to differentiate components of the respiratory system. nih.gov This allows researchers to probe the dependence of various cellular functions, such as cell division, on specific energy-producing pathways.

Probing Photosynthesis: In algae, dinitrothymol has been shown to be an inhibitor of photosynthetic CO2 evolution. researchgate.net This inhibitory effect can be reversed, making it a useful chemical probe to study the regulation and dynamics of the photosynthetic apparatus and its relationship with other metabolic activities in algae. researchgate.netutoledo.edu

Differentiating Enzyme Activities: The compound's selectivity allows it to be used to distinguish between different enzyme systems. For example, studies showed that 2,4-dinitrothymol did not significantly inhibit cytochrome oxidase activity in preparations from Arbacia eggs, while other inhibitors like cyanide and azide (B81097) were potent blockers. rupress.orgresearchgate.net This helps in assigning specific functions to different enzymes within the complex machinery of the cell.

Table 2: Application of this compound (and its isomers) as a Research Tool in Non-Clinical Biology

| Biological System | Observed Effect | Research Application | Reference |

|---|---|---|---|

| Fertilized Sea Urchin Eggs (Arbacia punctulata) | Poisons specific oxidative steps without stimulating overall respiration. | To dissect the components of the respiratory chain and their link to cell division. | nih.gov |

| Algal Cells | Inhibition of photosynthetic CO2 evolution. | To study the mechanisms and regulation of photosynthesis. | researchgate.net |

| Mitochondrial Preparations (Arbacia punctulata) | No significant inhibition of cytochrome oxidase. | To differentiate cytochrome oxidase activity from other respiratory processes sensitive to nitrophenols. | rupress.orgresearchgate.net |

The continued use of this compound as a specific modulator of cellular energy pathways will undoubtedly yield further insights into the fundamental principles of cell biology and physiology.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2,6-Dinitrothymol?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times and peak areas against certified reference standards. Ensure mobile phase compatibility with nitro-aromatic compounds .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on nitro-group chemical shifts (e.g., aromatic proton deshielding at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M] at m/z 246 for CHNO) and fragmentation patterns .

- Reference Standards : Cross-validate with commercially available this compound standards (CAS RN: 606-20-2) .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential permeability .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Label containers with CAS RN 606-20-2 and hazard symbols (if applicable) .

- Ventilation : Work in fume hoods to mitigate inhalation risks, especially during weighing or synthesis .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to maximize yield and minimize by-products?

- Methodological Answer :

- Nitration Conditions : Optimize reaction temperature (e.g., 0–5°C for controlled nitration) and stoichiometry (e.g., HNO/HSO ratio) to reduce dinitration at unintended positions .

- Purification : Employ recrystallization in ethanol-water mixtures to isolate this compound from ortho/para isomers. Monitor purity via TLC (R = 0.3–0.4 in hexane:ethyl acetate 7:3) .

- By-Product Analysis : Use GC-MS to identify and quantify impurities (e.g., 4,6-dinitrothymol) and adjust reaction conditions accordingly .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR and IR spectra with primary literature or databases (e.g., NIST Chemistry WebBook) .

- Calibration Standards : Use internal standards (e.g., tetramethylsilane for NMR) to ensure instrument accuracy .

- Sample Purity : Re-crystallize samples and re-analyze to rule out solvent or impurity effects .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), UV light, and humidity. Monitor degradation via HPLC at intervals (0, 7, 14 days) .

- Kinetic Analysis : Calculate degradation rate constants () using first-order models. Identify major degradation products via LC-MS .

- Control Variables : Maintain consistent pH (e.g., buffer solutions) and oxygen levels to isolate stability factors .

Q. What are the critical considerations for integrating this compound into enzymatic or biological studies?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (<1% v/v) to ensure aqueous compatibility without denaturing enzymes .

- Toxicity Screening : Conduct preliminary assays (e.g., MTT on cell lines) to establish non-toxic concentrations .

- Enzyme Interactions : Use stopped-flow spectroscopy to monitor real-time binding kinetics with target enzymes (e.g., nitroreductases) .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for synthesizing this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Synthesis Logs : Record reaction parameters (temperature, time, reagent grades) and purification steps (solvent ratios, crystallization yields) .

- Metadata Annotation : Include instrument calibration dates, software versions (e.g., HPLC data systems), and batch numbers for chemicals .

- Open Data Repositories : Share raw spectral data (e.g., NMR .jdx files) on platforms like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。